[4-(3-CHLOROPHENYL)PIPERAZINO](2-FURYL)METHANONE
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Overview
Description
4-(3-Chlorophenyl)piperazinomethanone: is a chemical compound with the molecular formula C15H15ClN2O2 . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)piperazinomethanone typically involves the reaction of 3-chlorophenylpiperazine with 2-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Chlorophenyl)piperazinomethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or furyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Chlorophenyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also investigated for its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of piperazine, including 4-(3-Chlorophenyl)piperazinomethanone, are explored for their potential use in treating neurological disorders, cardiovascular diseases, and cancer .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
- 4-(2-Chlorophenyl)piperazin-1-ylmethanone
- 4-(2-Chlorophenyl)piperazin-1-ylmethanone
Comparison: Compared to similar compounds, 4-(3-Chlorophenyl)piperazinomethanone is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKUXKUPAAAEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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